molecular formula C23H14N4O6S B3398067 (E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021230-53-4

(E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398067
CAS No.: 1021230-53-4
M. Wt: 474.4 g/mol
InChI Key: PYKUKLBBKCUZNE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021230-53-4) is a synthetic hybrid compound incorporating two privileged pharmacophores: the coumarin nucleus and the 1,3-thiazole ring . This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. Studies indicate that substituents at the C-3 and C-4 positions of the coumarin core are coveted for enhancing antibacterial activity, a key structural feature present in this compound . The 1,3-thiazole scaffold is a biologically active structure found in numerous FDA-approved drugs and is known to confer a wide spectrum of bioactivities, including antimicrobial and antitumor properties . The presence of this ring system in compounds like cefiderocol, a siderophore antibiotic active against multi-drug resistant Gram-negative bacteria, and alpelisib, an anticancer agent, underscores its therapeutic potential . Furthermore, the compound's structure includes a benzoate ester and a nitro group, which contribute to its molecular properties. With a molecular formula of C23H14N4O6S and a molecular weight of approximately 474.45 g/mol, this reagent is intended for research applications only, such as in structure-activity relationship (SAR) studies, high-throughput screening, and the investigation of new mechanisms of action against multidrug-resistant bacterial strains and in oncology research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c1-32-22(28)13-2-4-16(5-3-13)25-11-15(10-24)21-26-19(12-34-21)18-9-14-8-17(27(30)31)6-7-20(14)33-23(18)29/h2-9,11-12,25H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKUKLBBKCUZNE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Coumarin-thiazole 6-nitro, thiazol-2-yl, cyano-vinylamino, methyl benzoate Not explicitly reported N/A
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one Coumarin-thiazole 6-bromo, 2-methylthiazol-4-yl Not specified
Quinazolinone derivatives Quinazolinone Chloroacetyl, substituted acetamide Antimicrobial
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide Benzamide-imidazole Imidazol-hexyloxy, phenylpropanamide Not specified
4-[(E)-(4-Hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Coumarin-pyrazol Hydroxy, phenylpyrazol Bioactive (unspecified)

Key Observations:

  • Nitro vs. Bromo Substituents: The target compound’s 6-nitro group on the coumarin core contrasts with the 6-bromo substituent in the analog from .
  • Thiazole vs. Pyrazol Rings: The thiazole in the target compound differs from the pyrazol ring in , altering hydrogen-bonding capabilities and steric profiles. Thiazoles are often associated with antimicrobial activity , while pyrazol-coumarin hybrids may target diverse pathways.
  • Cyano-Vinylamino Linker: The cyano group in the target’s vinylamino bridge may improve solubility or serve as a hydrogen-bond acceptor, a feature absent in simpler quinazolinone derivatives .

Crystallographic and Computational Analysis

  • Structure Validation: If crystallized, the target compound’s structure would likely be refined using SHELXL and validated via tools like WinGX and PLATON . Hydrogen-bonding patterns could be analyzed using graph-set theory .

Q & A

Q. What are the common synthetic routes for (E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate?

The synthesis typically involves multi-step condensation reactions. A general approach includes:

  • Step 1: Formation of the thiazole ring via reaction of 2-aminothiazole derivatives with nitriles or isothiocyanates under reflux conditions .
  • Step 2: Introduction of the vinyl-cyano group through Knoevenagel condensation between a thiazole aldehyde and cyanoacetamide derivatives .
  • Step 3: Esterification of the benzoic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) to yield the final methyl ester .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify vinyl group geometry (E/Z configuration) and aromatic proton environments .
  • X-ray Crystallography: To resolve spatial arrangement, particularly the coplanarity of the thiazole and chromene rings, which influences π-π stacking interactions .
  • Mass Spectrometry (HRMS): For empirical formula validation (e.g., C₂₀H₁₄N₄O₅S requires m/z = 422.0682) .

Example NMR Data:

Protonδ (ppm)MultiplicityAssignment
Vinyl H7.8–8.1Doublet (J = 15 Hz)Confirms E-configuration
Chromene O–H10.2Singlet2-Oxo group

Q. What preliminary assays assess its biological activity?

Initial screening includes:

  • Enzyme Inhibition Assays: For kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening: Against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
  • Molecular Docking: To predict binding affinity with targets like EGFR or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Critical parameters include:

  • Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) in Knoevenagel condensation to enhance reaction rates .
  • Solvent Optimization: Replacing ethanol with DMF improves solubility of nitrochromene intermediates .
  • Temperature Control: Maintaining 80°C during condensation minimizes side-product formation .

Comparison of Solvent Systems:

SolventReaction Time (hrs)Yield (%)
Ethanol850
DMF465
THF645

Q. How to address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity: HPLC purity ≥95% reduces false positives (use C18 columns, 0.1% TFA/MeCN gradient) .
  • Cellular Context: Compare activity in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to isolate target effects .

Case Study:

StudyIC₅₀ (µM)Cell LinePurity (%)
A 12.5MCF-790
B 5.8HeLa98

Q. What strategies improve selectivity in structure-activity relationships (SAR)?

  • Substituent Modification: Replace the nitro group on chromene with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • Steric Shielding: Introduce methyl groups ortho to the vinylamino moiety to reduce off-target interactions .
  • In Silico Modeling: Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .

SAR Comparison:

DerivativeR GroupIC₅₀ (EGFR, µM)Selectivity Ratio (EGFR/COX-2)
ParentNO₂8.23.5
R = CF₃CF₃4.18.7
R = OMeOMe15.31.2

Q. How to evaluate stability under physiological conditions?

  • pH Stability: Incubate in PBS (pH 7.4 and 5.5) at 37°C; monitor degradation via HPLC over 24 hrs .
  • Thermal Analysis: TGA/DSC to determine decomposition temperature (Td > 200°C suggests thermal stability) .
  • Light Sensitivity: Expose to UV (365 nm) and quantify photodegradation products using LC-MS .

Stability Data:

ConditionHalf-Life (hrs)Major Degradation Product
pH 7.448Benzoic acid derivative
UV Light12Cis-isomer (Z-configuration)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
(E)-methyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.